molecular formula C16H17N3O3S B194787 2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol CAS No. 301669-82-9

2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol

Cat. No. B194787
M. Wt: 331.4 g/mol
InChI Key: VSOAYQZFYNZNKR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzimidazole ring, a pyridine ring, and a sulfinyl group . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The compound was synthesized by the condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in ethanol. A yellow powder was obtained by evaporation of the solution in a yield of 95% .


Molecular Structure Analysis

The molecule consists of three planar moieties. In the benzimidazole ring, the bond distances of N2—C2, N2—C8, N3—C1, and N3—C8 are in the range of 1.325 (2) to 1.393 (2) Å. The benzimidazole ring and six-membered C9—C10—C11—C12—C13—C14 ring are nearly perpendicular to each other with a dihedral angle of 78.7 (1)° .


Physical And Chemical Properties Analysis

The compound is a yellow powder. The bond length of C15—N1 in the molecule is 1.288 (2) Å, showing a characteristic double C=N bond . The elemental analysis found C, 71.65%; H, 6.57%; N, 10.23% .

Scientific Research Applications

Synthesis and Intermediates

  • This compound serves as a key intermediate in the synthesis of chiral proton pump inhibitors, with a synthesis route from 2,3-dimethylpyridine, characterized by IR, UV, MS, and NMR techniques (Yang, 2008).

Structural and Molecular Studies

  • Its structural and molecular aspects have been explored, such as in the crystal and molecular structures analysis of related compounds, providing insights into their chemical properties and potential applications (Richter et al., 2023).

Tautomerism Studies

  • Research on tautomerism in solution, like the study of omeprazole (a related compound), enhances understanding of its behavior in various solvents, which is crucial for its application in different scientific contexts (Claramunt et al., 2004).

Derivatives and Chemical Analysis

  • Its derivatives have been synthesized and characterized, contributing to the development of efficient analytical methods for trace level analysis in various matrices like water and soil (Anisuzzaman et al., 2000).

Biological Activities

  • Studies on related benzimidazole compounds reveal potential antioxidant and antimicrobial activities, which could be extrapolated to investigate similar properties in this compound (Bassyouni et al., 2012).

Biocatalysis in Pharmaceutical Industry

  • The role of similar compounds in biocatalysis, like in the production of enantiopure esomeprazole, demonstrates its importance in the pharmaceutical industry (Babiak et al., 2011).

Corrosion Inhibition Studies

  • Research on its analogs as corrosion inhibitors for mild steel in acidic environments highlights potential industrial applications (Ammal et al., 2018).

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOAYQZFYNZNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431694
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy omeprazole

CAS RN

301669-82-9
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol
Reactant of Route 2
2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol

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